molecular formula C11H13BrO4 B8575282 methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate

methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate

Cat. No. B8575282
M. Wt: 289.12 g/mol
InChI Key: JZWLRUOECPNJFI-UHFFFAOYSA-N
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Patent
US07115624B1

Procedure details

In a 25 ml round-bottom flask, N-bromosuccinimide (236 mg, 1.3 mmol) and azobis(cyclohexanecarbonitrile) (33 mg, 0.14 mmol) were added to a solution of 3-methoxymethoxy-2-methyl-benzoic acid methyl ester (265 mg, 1.26 mmol) in carbon tetrachloride (6.5 ml). The reaction was heated to reflux with stirring for 3.5 hours. The volatiles were removed in vacuo and the residue purified by silica gel chromatography using a mixture of hexanes/ethyl acetate (9:1) as eluent, which afforded 364 mg (100%) of 2-bromomethyl-3-methoxymethoxy-benzoic acid methyl ester as a solid.
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
265 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.N(C1(C#N)CCCCC1)=NC1(C#N)CCCCC1.[CH3:27][O:28][C:29](=[O:41])[C:30]1[CH:35]=[CH:34][CH:33]=[C:32]([O:36][CH2:37][O:38][CH3:39])[C:31]=1[CH3:40]>C(Cl)(Cl)(Cl)Cl>[CH3:27][O:28][C:29](=[O:41])[C:30]1[CH:35]=[CH:34][CH:33]=[C:32]([O:36][CH2:37][O:38][CH3:39])[C:31]=1[CH2:40][Br:1]

Inputs

Step One
Name
Quantity
236 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
33 mg
Type
reactant
Smiles
N(=NC1(CCCCC1)C#N)C1(CCCCC1)C#N
Name
Quantity
265 mg
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)OCOC)C)=O
Name
Quantity
6.5 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by silica gel chromatography
ADDITION
Type
ADDITION
Details
a mixture of hexanes/ethyl acetate (9:1) as eluent

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1)OCOC)CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 364 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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